[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine

Lipophilicity Drug‑likeness Blood‑brain barrier permeability

[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine (CAS 2567502-20-7) is a bifunctional oxane (tetrahydropyran) derivative bearing both a primary aminomethyl group and a methylsulfanylmethyl thioether substituent at the sterically congested 4-position. With the molecular formula C₈H₁₇NOS and a molecular weight of 175.29 g/mol, this compound presents a compact scaffold that combines hydrogen‑bonding capability (one –NH₂ donor, two acceptors: ring O and –NH₂) with moderate estimated lipophilicity (estimated LogP ≈ 1.2).

Molecular Formula C8H17NOS
Molecular Weight 175.29
CAS No. 2567502-20-7
Cat. No. B2676921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine
CAS2567502-20-7
Molecular FormulaC8H17NOS
Molecular Weight175.29
Structural Identifiers
SMILESCSCC1(CCOCC1)CN
InChIInChI=1S/C8H17NOS/c1-11-7-8(6-9)2-4-10-5-3-8/h2-7,9H2,1H3
InChIKeyLIXMZKLSHJYJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine (CAS 2567502-20-7): Structural and Physicochemical Baseline for Research Sourcing


[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine (CAS 2567502-20-7) is a bifunctional oxane (tetrahydropyran) derivative bearing both a primary aminomethyl group and a methylsulfanylmethyl thioether substituent at the sterically congested 4-position . With the molecular formula C₈H₁₇NOS and a molecular weight of 175.29 g/mol, this compound presents a compact scaffold that combines hydrogen‑bonding capability (one –NH₂ donor, two acceptors: ring O and –NH₂) with moderate estimated lipophilicity (estimated LogP ≈ 1.2) [1]. These physicochemical features differentiate it from simpler oxan‑4‑yl methanamine congeners and position it as a candidate for derivatisation‑focused medicinal chemistry and chemical biology programmes.

Why Close Oxan‑4‑yl Methanamine Analogs Cannot Substitute [4-(Methylsulfanylmethyl)oxan-4-yl]methanamine


Oxan‑4‑yl methanamine derivatives share a common tetrahydropyran core, yet the nature and oxidation state of the 4‑substituent profoundly modulate lipophilicity, hydrogen‑bonding capacity, and metabolic susceptibility. The target compound incorporates a thioether (–CH₂–S–CH₃) linker that is absent in simple oxan‑4‑yl methanamine, creating a unique balance of moderate lipophilicity (estimated LogP ~1.2) and a single hydrogen‑bond donor . By contrast, the free‑base form of the closest‑structure analog, [4‑(methylsulfanyl)oxan‑4‑yl]methanamine, lacks the methylene spacer and is typically supplied as a hydrochloride salt (MW 197.73, LogP ~ –0.3) with markedly different solubility and handling characteristics . The sulfonylmethyl congener ([4‑(methylsulfonylmethyl)oxan‑4‑yl]methanamine) introduces a strongly electron‑withdrawing sulfone, further diverging reactivity and biological profile [1]. These property gaps mean that swapping one oxan‑4‑yl methanamine for another without adjustment of reaction conditions or biological assay parameters can produce non‑comparable datasets, undermining reproducibility in medicinal chemistry optimisation and pharmacological profiling.

Quantitative Differentiation of [4-(Methylsulfanylmethyl)oxan-4-yl]methanamine Versus Structural Analogs


Lipophilicity Tuning: Estimated LogP of 1.2 vs. –0.3 for the Salt‑Form Methylsulfanyl Analog

The target compound exhibits an estimated octanol‑water LogP of 1.2 (free base), indicating moderate lipophilicity suitable for passive membrane permeation and potential CNS exposure [1]. The closely related [4‑(methylsulfanyl)oxan‑4‑yl]methanamine hydrochloride has a predicted LogP of –0.288, reflecting the combined effect of salt formation and the absence of the methylene spacer, which increases aqueous solubility but diminishes membrane partitioning . This LogP differential of ~1.5 log units translates to a predicted ~30‑fold difference in octanol‑water partition coefficient, a key parameter for partitioning‑based assay design.

Lipophilicity Drug‑likeness Blood‑brain barrier permeability

Hydrogen‑Bond Donor Count: Single Donor vs. Zero or Two Donors in Closest Analogs

The target compound contains a single hydrogen‑bond donor (the primary amine –NH₂), whereas the simple oxan‑4‑yl methanamine scaffold often presents as a diamine (two donors) in the [4‑(aminomethyl)oxan‑4‑yl]methanamine series, and the hydrochloride salt forms of the methylsulfanyl analog introduce an additional charged donor site [1]. Having exactly one H‑bond donor while retaining two H‑bond acceptors (ring O and –NH₂) positions the compound in a physicochemical space favoured for oral bioavailability and CNS penetration under Lipinski’s and Pfizer’s CNS MPO rules [2]. A direct comparator, [4‑(aminomethyl)oxan‑4‑yl]methanamine dihydrochloride, possesses two primary amine donors (four donor protons in the salt form) and a correspondingly lower LogP, biasing it toward peripherally restricted, highly soluble applications .

Hydrogen bonding Molecular recognition Permeability

Molecular Weight Advantage: 175.29 g/mol vs. 197.73–243.75 g/mol for Salt‑Form and Sulfonyl Analogs

The free base molecular weight of 175.29 g/mol places the target compound within the ‘lead‑like’ space (MW ≤ 350) and close to the ‘fragment’ boundary (MW ≤ 300), making it an attractive starting point for fragment‑based drug discovery and scaffold‑hopping campaigns . The closest commercially available analog, [4‑(methylsulfanyl)oxan‑4‑yl]methanamine hydrochloride (MW 197.73), carries a ~13% mass penalty solely from the hydrochloride salt and the absence of the methylene linker . The sulfonylmethyl derivative [4‑(methylsulfonylmethyl)oxan‑4‑yl]methanamine hydrochloride (MW 243.75) adds a ~39% molecular weight increase, substantially reducing ligand efficiency when normalised for heavy atom count [1].

Molecular weight Lead‑likeness Fragment‑based drug discovery

Distinctive ¹H NMR Fingerprint: Thioether –CH₂–NH₂ Resonance at δ 2.5–3.0 ppm Absent in Direct‑Linked Analogs

Predicted ¹H NMR data reported by ChemSrc and computational predictions (PubChem) indicate that the target compound displays characteristic resonances for the thioether –S–CH₃ group at δ 2.1 ppm and the aminomethyl –CH₂–NH₂ at δ 2.5–3.0 ppm, regions that are diagnostic for the methylene‑spaced connectivity . The direct‑linked analog [4‑(methylsulfanyl)oxan‑4‑yl]methanamine hydrochloride lacks the methylene spacer and consequently shows a different splitting pattern for the S‑CH₃ signal, while the sulfonylmethyl analog exhibits a downfield shift of the –CH₂–SO₂– resonance due to the electron‑withdrawing sulfone . These spectroscopic differences provide unambiguous identity confirmation and purity assessment that simple LC‑MS retention time comparisons cannot resolve.

NMR spectroscopy Structural confirmation Quality control

Thioether vs. Sulfone Oxidation State: Differential Reactivity and Metabolic Stability Potential

The thioether (–S–) moiety in the target compound is susceptible to metabolic oxidation to sulfoxide and sulfone, a property that can be exploited for prodrug strategies or, conversely, monitored as a metabolic soft spot [1]. The sulfonylmethyl analog [4‑(methylsulfonylmethyl)oxan‑4‑yl]methanamine hydrochloride is already at the highest oxidation state of sulfur, rendering it metabolically inert at this position but also precluding the tuned release kinetics that thioether‑to‑sulfoxide conversion can provide in a prodrug context [2]. While no direct comparative metabolic stability data exist for this specific pair, the general principle is well‑established for alkyl‑thioether‑containing drug candidates [3].

Metabolic stability Oxidative metabolism Prodrug design

Recommended Application Scenarios for [4-(Methylsulfanylmethyl)oxan-4-yl]methanamine in Research and Industrial Settings


Fragment‑Based Drug Discovery (FBDD) and Lead‑Like Library Design

With a molecular weight of 175.29 g/mol, a single hydrogen‑bond donor, and moderate predicted lipophilicity (LogP ~1.2), the compound falls squarely within lead‑like and near‑fragment chemical space . Its balanced property profile supports incorporation into fragment screening libraries targeting CNS or intracellular protein‑protein interaction sites, where excessive hydrogen‑bond donors or very high polarity would limit membrane penetration. The compound’s thioether linkage further provides a metabolically tractable handle that can be oxidised post‑screening to fine‑tune potency and selectivity without re‑synthesising the entire core scaffold.

Covalent Probe and Warhead Development via Amine‑Directed Conjugation

The primary aminomethyl group serves as a reactive anchor for amide bond formation, sulfonamide synthesis, or reductive amination, enabling rapid diversification into focused compound libraries. The steric congestion at the oxane 4‑position, created by the gem‑disubstitution pattern, imposes conformational constraints that can enhance target selectivity relative to less‑hindered oxan‑4‑yl methanamine derivatives [1]. Procurement teams should prioritise this scaffold when constructing collections of conformationally biased primary amine building blocks for covalent inhibitor or PROTAC linker optimisation.

Thioether‑Containing Probe for Oxidative Metabolism Studies

The thioether (–CH₂–S–CH₃) functionality can be employed as a metabolic probe to study CYP450‑mediated S‑oxidation kinetics in early drug discovery. Unlike the sulfone analog, which is already at metabolic endpoint, the target compound permits time‑course monitoring of sulfoxide and sulfone formation via LC‑MS, providing quantitative intrinsic clearance data that can guide structural optimisation of related series [2]. Contract research organisations and academic ADME laboratories can utilise this compound as a model substrate to benchmark in‑vitro microsomal or hepatocyte assay systems.

Synthetic Methodology Development on Sterically Hindered Oxane Scaffolds

The gem‑disubstituted oxane 4‑position represents a non‑trivial synthetic challenge, making the compound a valuable test substrate for developing novel C–N and C–S bond‑forming reactions on quaternary oxane centres. Industrial process chemistry groups may evaluate this scaffold to optimise catalytic amination or thioetherification protocols applicable to other 4,4‑disubstituted tetrahydropyrans found in advanced pharmaceutical intermediates [1].

Quote Request

Request a Quote for [4-(Methylsulfanylmethyl)oxan-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.